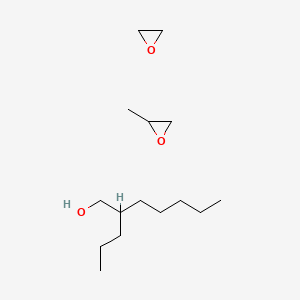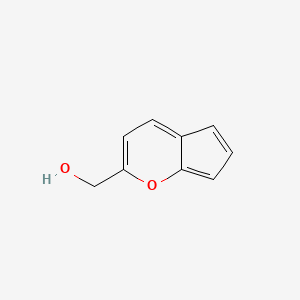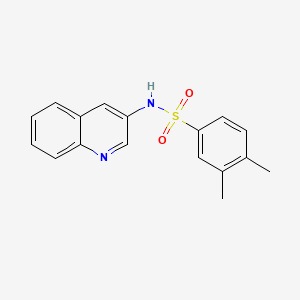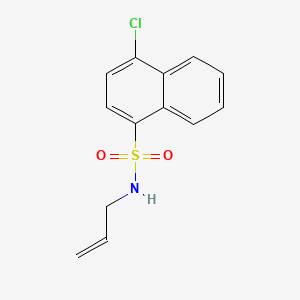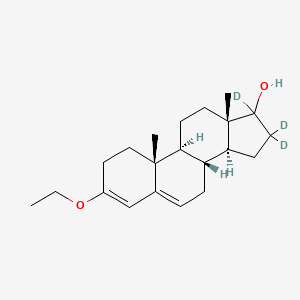
3-Ethoxy-androsta-3,5-dien-17-ol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-androsta-3,5-dien-17-ol-d3 is a synthetic compound with the molecular formula C21H29D3O2 and a molecular weight of 319.50 . It is a deuterated analogue of 3-Ethoxy-androsta-3,5-dien-17-ol, which is a derivative of testosterone . This compound is primarily used in research settings, particularly in the fields of proteomics and stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 involves the introduction of deuterium atoms into the parent compound, 3-Ethoxy-androsta-3,5-dien-17-ol. The process typically includes the following steps:
Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction using deuterated reagents such as deuterated water (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped for handling deuterated compounds. The process involves large-scale deuterium exchange reactions followed by purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-androsta-3,5-dien-17-ol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
3-Ethoxy-androsta-3,5-dien-17-ol-d3 has several scientific research applications:
Proteomics: Used as a stable isotope-labeled compound in mass spectrometry for protein quantification.
Biological Studies: Employed in studies investigating the metabolism and biological effects of testosterone derivatives.
Medical Research: Utilized in the development of new therapeutic agents targeting androgen receptors.
Industrial Applications: Applied in the synthesis of other deuterated compounds for various industrial purposes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-androsta-3,5-dien-17-ol-d3 involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes . This interaction can affect various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-androsta-3,5-dien-17-ol: The non-deuterated analogue of 3-Ethoxy-androsta-3,5-dien-17-ol-d3.
3-Ethoxy-androsta-3,5-dien-17-one: A related compound with a ketone group instead of a hydroxyl group.
Testosterone: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies . This makes it particularly valuable in research applications where accurate quantification and analysis are essential .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-16,16,17-trideuterio-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19?,20-,21-/m0/s1/i8D2,19D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYWLMCUWKIZIB-GPXWMXHTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@H]2[C@@H]3CC=C4C=C(CC[C@@]4([C@H]3CC[C@@]2(C1([2H])O)C)C)OCC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747736 |
Source


|
| Record name | 3-Ethoxy(16,16,17-~2~H_3_)androsta-3,5-dien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165304-83-6 |
Source


|
| Record name | 3-Ethoxy(16,16,17-~2~H_3_)androsta-3,5-dien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

